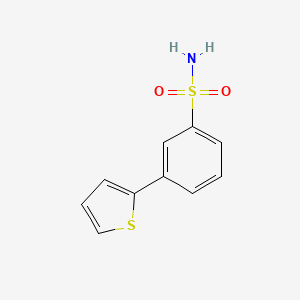
3-(Thiophen-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-477 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a member of the amino-thienopyrimidine series, which has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-477 typically involves the construction of the thienopyrimidine scaffold. This can be achieved through various synthetic strategies, including the use of halogenated aminothienopyrimidine intermediates. The reaction conditions often involve the use of boronate esters and thiophene starting materials, which are subjected to conditions that facilitate the formation of the desired scaffold .
Industrial Production Methods
Industrial production of OSM-S-477 would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity of the compound. The use of automated sample preparation systems, such as the ACQUITY UPLC OSM, can aid in the efficient production of OSM-S-477 .
Chemical Reactions Analysis
Types of Reactions
OSM-S-477 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-477 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of OSM-S-477 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted thienopyrimidine compounds .
Scientific Research Applications
OSM-S-477 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on various biological pathways and processes.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of OSM-S-477 involves its interaction with specific molecular targets and pathways. It has been shown to regulate bone mass through signaling via the oncostatin M receptor, adaptor protein SHC1, and transducer STAT3. This signaling pathway stimulates osteoclast formation and promotes osteoblast commitment, which are crucial for bone formation and maintenance .
Comparison with Similar Compounds
Similar Compounds
OSM-S-477 is part of the amino-thienopyrimidine series, which includes other compounds such as OSM-S-106. These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and properties .
Uniqueness
What sets OSM-S-477 apart from other similar compounds is its specific substitution pattern, which confers unique biological activities. For example, the presence of certain functional groups can enhance its interaction with specific molecular targets, making it more effective in certain applications .
Properties
Molecular Formula |
C10H9NO2S2 |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H2,11,12,13) |
InChI Key |
GNXOCDKMJBTWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10797443.png)
![4-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine](/img/structure/B10797445.png)
![3-[4-(difluoromethoxy)phenyl]-5-[[(1R,2R,4S,5R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797447.png)
![[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B10797462.png)
![3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethoxy)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10797465.png)
![5-(2-Phenylethoxy)-3-pyridin-4-yl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797474.png)
![N-[(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797477.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797496.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]morpholine](/img/structure/B10797497.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797501.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperazin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797510.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N-methylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797515.png)
![1-[3-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine](/img/structure/B10797529.png)
![4-(4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797530.png)
